REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([NH2:11])[C:5]([O:8][CH2:9][CH3:10])=[N:6][CH:7]=1.[C:12]1([S:18](Cl)(=[O:20])=[O:19])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>N1C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([NH:11][S:18]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)(=[O:20])=[O:19])[C:5]([O:8][CH2:9][CH3:10])=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C(=NC1)OCC)N
|
Name
|
|
Quantity
|
1.03 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)S(=O)(=O)Cl
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Name
|
|
Quantity
|
15 mL
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Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
then stirred at RT for 20 hr
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica
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Type
|
WASH
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Details
|
eluting with 30% hexanes in DCM
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)OCC)NS(=O)(=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.86 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |